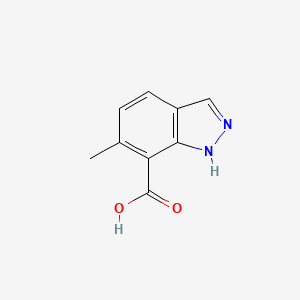

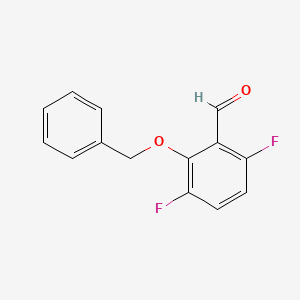

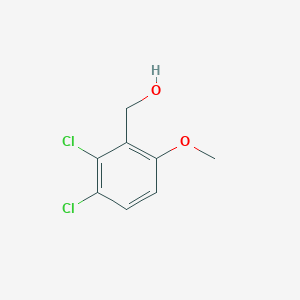

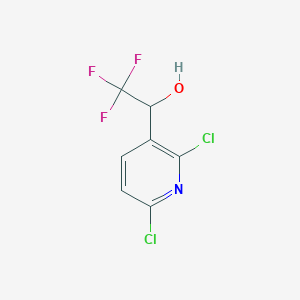

(2-(Benzyloxy)-4,5-difluorophenyl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Photophysics Applications

The study of photophysical properties of fluorophenyl benzoxazoles, including derivatives related to (2-(Benzyloxy)-4,5-difluorophenyl)methanol, highlights the impact of solvent polarity on emission intensity, offering insights into the design of materials with tailored optical properties for applications such as fluorescent markers or sensors (Tanaka & Komiya, 2002).

Organic Synthesis and Catalysis

Methanol has been utilized as a clean and efficient H-transfer reactant for the carbonyl reduction of aromatic aldehydes and aryl ketones, showcasing a novel application in organic synthesis with minimal by-product formation (Pasini et al., 2014). Additionally, benzyl alcohol derivatives have been explored for the synthesis of antitubercular compounds, demonstrating the versatility of this compound in medicinal chemistry (Bisht et al., 2010).

Nanomaterials Synthesis

The synthesis and characterization of Zn nanoparticles using hetero-bicyclic compounds related to this compound as reducing and stabilizing agents underline the compound's potential in nanotechnology, particularly for developing new materials with specific electronic or catalytic properties (Pushpanathan & Kumar, 2014).

Antitubercular Activity

Compounds derived from benzyl alcohols, including those structurally similar to this compound, have shown significant antitubercular activity, indicating their potential as lead compounds in the development of new treatments for tuberculosis (Bisht et al., 2010).

Green Chemistry and Catalysis

The role of methanol in the synthesis and catalysis of benzyl compounds, including the environmentally friendly hydrogenolysis of benzylic compounds, demonstrates the compound's relevance in sustainable chemistry practices (Lin et al., 2013).

作用機序

Target of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This suggests that the compound could potentially interact with palladium catalysts and organoboron reagents in these reactions .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the compound could participate in the formation of carbon-carbon bonds . The reaction involves the transfer of a formally nucleophilic organic group from boron to palladium, a process known as transmetalation . The exact mode of action of (2-(Benzyloxy)-4,5-difluorophenyl)methanol in these reactions would depend on its specific chemical properties and the reaction conditions.

Biochemical Pathways

The compound’s potential role in suzuki–miyaura cross-coupling reactions suggests it could influence pathways involving carbon-carbon bond formation

Pharmacokinetics

A related compound, 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (betp), has been shown to exhibit glucose-dependent insulin secretion in rats following intravenous administration

Result of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of new organic compounds, but the specific effects would depend on the reaction conditions and the other reactants involved.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, the success of Suzuki–Miyaura cross-coupling reactions depends on factors such as the reaction temperature, the presence of a suitable catalyst, and the properties of the organoboron reagent . Additionally, the compound’s stability could be affected by factors such as temperature, pH, and exposure to light or oxygen.

特性

IUPAC Name |

(4,5-difluoro-2-phenylmethoxyphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2O2/c15-12-6-11(8-17)14(7-13(12)16)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVWMNAXNXJNBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2CO)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine](/img/structure/B6306036.png)